Cas no 1805644-09-0 (Ethyl 3-cyano-2-formyl-4-mercaptobenzoate)

Ethyl 3-cyano-2-formyl-4-mercaptobenzoate is a multifunctional benzoate derivative characterized by its reactive cyano, formyl, and mercapto groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical precursors. The presence of both electrophilic (formyl) and nucleophilic (mercapto) functionalities enables selective modifications, facilitating applications in medicinal chemistry and material science. Its ester group enhances solubility in organic solvents, simplifying purification and handling. The compound’s structural features make it valuable for developing thiol-based ligands or as a building block for complex molecular architectures. High purity grades ensure reproducibility in research and industrial processes.
Ethyl 3-cyano-2-formyl-4-mercaptobenzoate structure
1805644-09-0 structure
Product name:Ethyl 3-cyano-2-formyl-4-mercaptobenzoate
CAS No:1805644-09-0
MF:C11H9NO3S
MW:235.259061574936
CID:4957157

Ethyl 3-cyano-2-formyl-4-mercaptobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-cyano-2-formyl-4-mercaptobenzoate
    • Inchi: 1S/C11H9NO3S/c1-2-15-11(14)7-3-4-10(16)8(5-12)9(7)6-13/h3-4,6,16H,2H2,1H3
    • InChI Key: IXOGWGSGQGLKIZ-UHFFFAOYSA-N
    • SMILES: SC1C=CC(C(=O)OCC)=C(C=O)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 322
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.2

Ethyl 3-cyano-2-formyl-4-mercaptobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015005803-1g
Ethyl 3-cyano-2-formyl-4-mercaptobenzoate
1805644-09-0 97%
1g
1,445.30 USD 2021-06-21

Additional information on Ethyl 3-cyano-2-formyl-4-mercaptobenzoate

Ethyl 3-cyano-2-formyl-4-mercaptobenzoate (CAS No. 1805644-09-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-cyano-2-formyl-4-mercaptobenzoate (CAS No. 1805644-09-0) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the development of various therapeutic agents. Its unique combination of functional groups—namely the cyano, formyl, and thiolate moieties—makes it an invaluable building block for medicinal chemists seeking to design novel bioactive molecules.

The Ethyl 3-cyano-2-formyl-4-mercaptobenzoate molecule exhibits a distinct chemical profile that facilitates its role in synthetic pathways. The cyano group (-CN) contributes to the compound's reactivity, enabling nucleophilic addition reactions that are pivotal in constructing complex scaffolds. Meanwhile, the formyl group (-CHO) acts as a hydrogen acceptor in condensation reactions, promoting the formation of amide and imine linkages. The thiolate group (-SH), when deprotonated, participates in disulfide bond formation, a critical feature in stabilizing protein structures and designing enzyme inhibitors.

Recent advancements in pharmaceutical research have highlighted the importance of such multifunctional intermediates. For instance, studies have demonstrated that derivatives of Ethyl 3-cyano-2-formyl-4-mercaptobenzoate can be employed in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. By leveraging the compound's reactive sites, researchers have been able to develop molecules with high selectivity and potency.

In addition to its role in drug discovery, Ethyl 3-cyano-2-formyl-4-mercaptobenzoate has found applications in materials science and agrochemicals. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing heterocyclic compounds, which are prevalent in both pharmaceuticals and advanced materials. The compound's thiol functionality also allows for its incorporation into metal chelating agents, which are essential in diagnostic imaging and therapeutic applications.

The synthesis of Ethyl 3-cyano-2-formyl-4-mercaptobenzoate typically involves multi-step organic transformations, starting from readily available benzoic acid derivatives. The introduction of the cyano group is often achieved through cyanation reactions, while the formyl group is introduced via oxidation or formylation processes. The thiolate functionality is typically generated through nucleophilic substitution or reduction reactions. These synthetic routes highlight the compound's adaptability and its suitability for large-scale production.

One notable application of this compound is in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways and restore normal cellular function. The structural features of Ethyl 3-cyano-2-formyl-4-mercaptobenzoate make it an ideal scaffold for such inhibitors, allowing for fine-tuning of binding affinity and selectivity.

The growing interest in green chemistry has also influenced the use of Ethyl 3-cyano-2-formyl-4-mercaptobenzoate as a sustainable intermediate. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups efficiently. These approaches align with the broader goal of reducing the environmental impact of pharmaceutical synthesis.

The pharmacological potential of derivatives derived from Ethyl 3-cyano-2-formyl-4-mercaptobenzoate continues to be explored through preclinical studies. Initial findings suggest that certain analogs exhibit promising anti-inflammatory and anti-proliferative effects. These properties make them attractive candidates for further development into novel therapeutics. As research progresses, additional applications may emerge, further solidifying the compound's importance in medicinal chemistry.

In conclusion, Ethyl 3-cyano-2-formyl-4-mercaptobenzoate (CAS No. 1805644-09-0) is a multifaceted intermediate with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable its use in constructing complex bioactive molecules, particularly kinase inhibitors targeting diseases such as cancer and inflammation. The ongoing research into sustainable synthetic methods underscores its relevance in modern chemical synthesis while emphasizing environmental considerations.

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